2-(6-Chloropyridin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid

Regioisomeric selectivity Kinase inhibitor design Halogen bonding

2-(6-Chloropyridin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid (CAS 1823244-41-2, MFCD08276052) is a polysubstituted imidazole-5-carboxylic acid featuring a 6-chloropyridin-3-yl group at the 2-position and a methyl group at the 4-position. This scaffold maps directly onto the ATP-mimetic pharmacophore exploited by p38α MAP kinase inhibitors and related anti-inflammatory imidazole programs.

Molecular Formula C10H8ClN3O2
Molecular Weight 237.64 g/mol
Cat. No. B12283568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Chloropyridin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid
Molecular FormulaC10H8ClN3O2
Molecular Weight237.64 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N1)C2=CN=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C10H8ClN3O2/c1-5-8(10(15)16)14-9(13-5)6-2-3-7(11)12-4-6/h2-4H,1H3,(H,13,14)(H,15,16)
InChIKeyKCFNDMVTLZFOOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Chloropyridin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid: Core Structural Identity for Kinase-Focused Heterocycle Procurement


2-(6-Chloropyridin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid (CAS 1823244-41-2, MFCD08276052) is a polysubstituted imidazole-5-carboxylic acid featuring a 6-chloropyridin-3-yl group at the 2-position and a methyl group at the 4-position. This scaffold maps directly onto the ATP-mimetic pharmacophore exploited by p38α MAP kinase inhibitors and related anti-inflammatory imidazole programs . The simultaneous presence of a hydrogen-bond-donating carboxylic acid, a chloro-substituted pyridine ring capable of halogen bonding, and a 4-methyl lipophilic contact makes it a regiospecifically differentiated building block for parallel medicinal chemistry and fragment-based lead optimization.

Why Generic 2-Aryl-imidazole-5-carboxylic Acids Cannot Substitute for 2-(6-Chloropyridin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid in Drug Discovery Supply Chains


In-class 2-aryl-imidazole-5-carboxylic acids exhibit widely divergent physicochemical and target-engagement profiles determined by the nature, position, and electronic character of the aryl substituent and the imidazole substitution pattern. Replacing the 6-chloropyridin-3-yl group with an unsubstituted pyridin-3-yl removes a critical halogen-bond acceptor and alters the compound's lipophilicity by approximately 0.8 LogP units, while shifting the chlorine from the 6- to the 5-position (as in the Teijin Pharma gout program) redirects molecular recognition toward urate transporters rather than kinase ATP pockets . These regioisomeric and substituent-level variations preclude generic interchangeability in structure–activity relationship (SAR) campaigns and scale-up route development.

Quantitative Differentiation of 2-(6-Chloropyridin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid from Closest Analogs


Regioisomeric Chlorine Position: 6-Chloro vs. 5-Chloro Pyridinyl Imidazole-5-carboxylic Acid Structural Divergence

The target compound places chlorine at the pyridine 6-position, whereas the Teijin Pharma gout candidate uses the 5-chloro isomer. In p38α MAP kinase SAR, the 6-chloro pyridinyl imidazole orientation projects the chlorine toward the kinase hinge region, favoring a halogen-bond interaction with backbone carbonyl oxygens that is geometrically inaccessible to the 5-chloro isomer . Crystallographic and docking studies on related pyridinyl imidazoles show that a 6-chloro substituent can improve hinge-binding complementarity by approximately 0.5–1.0 kcal/mol in estimated binding free energy relative to the 5-chloro regioisomer, a difference sufficient to translate into 3- to 10-fold selectivity shifts in kinase panel screening .

Regioisomeric selectivity Kinase inhibitor design Halogen bonding

Impact of 4-Methyl Substitution on Lipophilicity and Predicted Permeability Relative to Des-methyl Analog

The 4-methyl group on the imidazole ring differentiates this compound from 2-(6-chloropyridin-3-yl)-1H-imidazole-5-carboxylic acid, which lacks the methyl substituent. Predicted LogP (XLogP3) for the target compound is 1.9, compared to 1.3 for the des-methyl analog, representing a ΔLogP of +0.6 . This increase in lipophilicity is associated with an estimated 2- to 3-fold improvement in predicted passive Caco-2 permeability (Papp ~15 × 10⁻⁶ cm/s vs. ~6 × 10⁻⁶ cm/s for the des-methyl analog), based on QSAR models for imidazole-containing heterocycles . The 4-methyl group also sterically shields the imidazole N3 from metabolic N-oxidation, a known clearance pathway for unsubstituted imidazoles.

Lipophilicity optimization Caco-2 permeability Lead-likeness

Chlorine vs. Hydrogen on Pyridine Ring: Halogen Bonding Potential and CYP450 Metabolic Stability Differentiation

Comparative analysis of 2-(6-chloropyridin-3-yl) versus 2-(pyridin-3-yl) imidazole-5-carboxylic acid scaffolds reveals that the chlorine substituent introduces a σ-hole halogen bond donor capability (calculated VS,max = 22.3 kcal/mol for the 6-Cl pyridine) that is absent in the non-halogenated analog . This halogen bond can contribute 1–3 kcal/mol to protein–ligand binding energy. Importantly, the electron-withdrawing chlorine also reduces the electron density on the pyridine ring, decreasing susceptibility to CYP450-mediated oxidation at the pyridine 2- and 4-positions; in vitro microsomal stability studies on related 2-chloropyridinyl imidazoles show a 1.5- to 2-fold increase in half-life (t₁/₂) relative to the non-chlorinated pyridine congeners .

Halogen bonding Metabolic stability CYP450 inhibition

Synthetic Accessibility: Direct Carboxylic Acid Handle vs. Ester Prodrug Intermediates for Parallel Library Synthesis

The target compound presents a free carboxylic acid at the imidazole 5-position, distinguishing it from common ester derivatives (e.g., ethyl 2-(6-chloropyridin-3-yl)-1,5-dimethyl-1H-imidazole-4-carboxylate) that require saponification before use in amide coupling. In head-to-head comparisons, direct use of the carboxylic acid building block reduces the synthetic sequence by one step and improves overall amide coupling yields by 10–25% due to avoidance of ester hydrolysis side reactions . Vendor datasheets report typical purity of 95–97% for the free acid, whereas the corresponding esters often require post-synthesis purification to remove decarboxylation byproducts that arise during basic hydrolysis .

Parallel synthesis Amide coupling efficiency Building block utility

Optimal Procurement Scenarios for 2-(6-Chloropyridin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment and Lead Optimization Libraries Requiring Regiospecific Hinge-Binding Vectors

Medicinal chemistry teams developing p38α MAPK or related kinase inhibitors should prioritize this compound when SAR studies demand a 6-chloropyridin-3-yl hinge-binding motif. The 6-chloro orientation provides a halogen-bond interaction geometry that is distinct from the 5-chloro regioisomer, as supported by docking studies showing a 0.5–1.0 kcal/mol predicted binding free energy advantage . This regiospecificity is not achievable with the more commonly available 5-chloro isomer used in urate transporter programs.

Parallel Amide Library Synthesis Where Step Economy and Coupling Yield Are Critical

Laboratories executing high-throughput amide library production benefit from the free carboxylic acid functionality, which eliminates the ester hydrolysis step and improves net coupling yields by 10–25% compared to ester-protected analogs . The target compound’s 95–97% purity profile as supplied reduces the need for pre-coupling purification, further streamlining automated synthesis workflows.

Hit-to-Lead Programs Requiring Balanced Lipophilicity and Predicted Cellular Permeability

The 4-methyl substitution elevates XLogP3 to 1.9 (versus 1.3 for the des-methyl analog), translating to an estimated 2.5-fold improvement in predicted Caco-2 permeability . This property profile makes the compound particularly suitable for oral bioavailability-driven optimization campaigns where maintaining lead-likeness (Rule of 5 compliance) is essential.

Metabolic Stability Optimization Without Late-Stage Halogenation

For programs where CYP450-mediated pyridine oxidation is a liability, the electron-withdrawing 6-chloro substituent provides an inherent 1.5- to 2-fold increase in microsomal half-life relative to non-halogenated pyridine analogs . Procuring this pre-functionalized building block circumvents the need for late-stage halogenation reactions that often suffer from poor regioselectivity and low yields on complex intermediates.

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